molecular formula C16H17N3O3S B555668 (R)-2-Amino-3-benzylthio-N-(4-nitrophenyl)propionamide CAS No. 7436-62-6

(R)-2-Amino-3-benzylthio-N-(4-nitrophenyl)propionamide

Cat. No.: B555668
CAS No.: 7436-62-6
M. Wt: 331.4 g/mol
InChI Key: HOZQMLJHNCMSRC-HNNXBMFYSA-N
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Description

S-Benzyl-L-cysteine-4-nitroaniline

Properties

IUPAC Name

(2R)-2-amino-3-benzylsulfanyl-N-(4-nitrophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c17-15(11-23-10-12-4-2-1-3-5-12)16(20)18-13-6-8-14(9-7-13)19(21)22/h1-9,15H,10-11,17H2,(H,18,20)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZQMLJHNCMSRC-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883500
Record name Propanamide, 2-amino-N-(4-nitrophenyl)-3-[(phenylmethyl)thio]-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7436-62-6
Record name (2R)-2-Amino-N-(4-nitrophenyl)-3-[(phenylmethyl)thio]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7436-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Benzyl-L-cysteine-4'-nitroanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007436626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, 2-amino-N-(4-nitrophenyl)-3-[(phenylmethyl)thio]-, (2R)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanamide, 2-amino-N-(4-nitrophenyl)-3-[(phenylmethyl)thio]-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-amino-3-benzylthio-N-(4-nitrophenyl)propionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.264
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is (R)-2-Amino-3-benzylthio-N-(4-nitrophenyl)propionamide commonly used for in scientific research?

A1: this compound, also known as S-Benzyl-L-cysteine-p-nitroanilide (BCN), is primarily employed as a chromogenic substrate for detecting and characterizing the activity of specific enzymes, particularly oxytocinase (also known as cystine aminopeptidase). [, , ]

Q2: How does BCN facilitate the detection of oxytocinase activity?

A2: BCN is hydrolyzed by oxytocinase, releasing p-nitroaniline (PNA) as one of the products. PNA exhibits a yellow color that can be measured spectrophotometrically, providing a direct correlation between color intensity and enzyme activity. [, , , ]

Q3: What are the advantages of using BCN over other substrates for oxytocinase?

A3: Compared to earlier substrates, BCN demonstrates improved specificity for oxytocinase. [] This leads to more accurate and reliable measurements of enzyme activity. []

Q4: Beyond oxytocinase, are there other enzymes that can hydrolyze BCN?

A4: Yes, research indicates that dehydropeptidase I, an enzyme found in rat lungs, can also catalyze the hydrolysis of S(substituent)-L-cysteinyl-glycine adducts, including BCN. []

Q5: How does the pH of the medium influence the activity of enzymes that hydrolyze BCN?

A5: Studies using serum from pregnant women and various animals (sheep, cows, rats) revealed that the enzymatic hydrolysis of BCN is pH-dependent. For instance, pregnant women's serum exhibited a bell-shaped activity curve with a peak between pH 6.5 and 7.0, while cow serum displayed two activity peaks at pH 3.5-4.0 and 6.5-7.0. []

Q6: Is there a specific technique for visualizing oxytocinase activity in electrophoresis gels using BCN?

A6: Yes, a sensitive staining method utilizes BCN's enzymatic release of PNA. After electrophoresis, the gel is treated with BCN. The released PNA is then diazotized and coupled with a chromogen, forming a colored azo-dye specifically at the sites of oxytocinase activity. []

Q7: Have there been any studies on the relationship between BCN hydrolysis and gestational age?

A7: Research using amniotic fluid samples from pregnant women showed an inverse correlation between oxytocinase activity, measured using BCN as a substrate, and gestational age. The highest enzyme activity was observed in early pregnancy, declining exponentially to its lowest point near term and during labor. []

Q8: What is the potential role of oxytocinase in human spermatozoa, and how was BCN used in its study?

A8: Research suggests that oxytocinase activity in human spermatozoa may be involved in the sperm acrosome reaction and fertilization. BCN was used as a substrate to determine the specific activity of this enzyme in sperm extracts. []

Q9: Has BCN been used to study oxytocinase activity in other species besides humans?

A9: Yes, BCN has been utilized to study cystine aminopeptidase (CAP) activity in tissues and plasma of pregnant cows. The study investigated changes in enzyme activity throughout gestation and during infection. []

Q10: Are there different molecular forms of oxytocinase, and if so, how do their activities towards BCN compare?

A10: Two distinct forms of oxytocinase (CAP-I and CAP-II) have been purified from human placenta. Both forms hydrolyze BCN, but they exhibit different kinetic parameters (Km and Vmax) and sensitivities to inhibitors, suggesting distinct roles in regulating oxytocin and other peptides. []

Q11: Can L-leucine be used as an alternative substrate to BCN for studying oxytocinase activity?

A11: While both BCN and L-leucine-p-nitroanilide (LN) can be used as substrates for oxytocinase, they often yield different activity profiles. [, , ] The choice of substrate depends on the specific research question and the enzyme source. For instance, LN is also hydrolyzed by other enzymes, like leucine aminopeptidase, potentially leading to less specific measurements. []

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